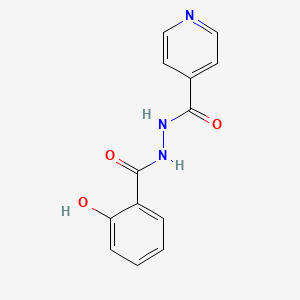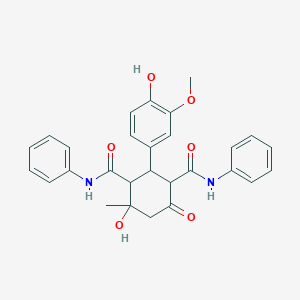
2-Hydroxy-N'~1~-(4-pyridylcarbonyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide is a hydrazone derivative known for its significant role in medicinal chemistry due to its wide range of pharmacological applications. This compound features a highly reactive azomethine group (CO–NH–N=CH), making it valuable for drug development, metal complexation, and various pharmacological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide typically involves the condensation of phenyl or hydroxyl phenyl hydrazides with substituted aldehydes. This reaction can be carried out in organic solvents like methanol or ethanol in the presence of glacial acetic acid or under solvent-free conditions. A more environmentally friendly method involves using water as a solvent, yielding products in high efficiency and purity .
Industrial Production Methods: Industrial production methods for hydrazone derivatives often involve similar condensation reactions but on a larger scale. These methods prioritize high yield, cost-effectiveness, and minimal environmental impact. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydrazone group into corresponding oxides.
Reduction: Reduction reactions can modify the azomethine group, often using reagents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide involves its interaction with molecular targets and pathways. The compound’s azomethine group allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to interact with nucleic acids and proteins contributes to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-pyrones: These compounds share similar structural features and bioactivity, making them valuable in organic synthesis and pharmacology.
N’-benzylidene-2-hydroxymethylbenzohydrazides: These derivatives exhibit similar chemical reactivity and are used in the synthesis of various heterocyclic compounds.
Uniqueness: 2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide stands out due to its unique combination of a hydroxyl group and a pyridylcarbonyl moiety, which enhances its reactivity and potential for forming metal complexes. This structural uniqueness contributes to its diverse applications in medicinal chemistry and industrial processes .
Eigenschaften
Molekularformel |
C13H11N3O3 |
|---|---|
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
N'-(2-hydroxybenzoyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H11N3O3/c17-11-4-2-1-3-10(11)13(19)16-15-12(18)9-5-7-14-8-6-9/h1-8,17H,(H,15,18)(H,16,19) |
InChI-Schlüssel |
DUVPZMGQYBCNJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=NC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12,12-dimethyl-4-(2-methylphenyl)-5-(naphthalen-2-ylmethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10876459.png)
![N-(4-chlorophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10876465.png)
![2-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]phenyl naphthalene-2-sulfonate](/img/structure/B10876473.png)

![4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B10876493.png)

![6-Methyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B10876501.png)
![(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10876509.png)
![1-(2,5-Dimethylphenyl)-3-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B10876514.png)
![1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone](/img/structure/B10876515.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10876517.png)
![4-methyl-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10876527.png)
![4-(4-bromophenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine](/img/structure/B10876529.png)
![5,6-dimethyl-7-(pyridin-3-yl)-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10876536.png)
